
Benzene, 1-chloro-4-(4-nitrosophenoxy)-
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Overview
Description
Benzene, 1-chloro-4-(4-nitrosophenoxy)- is a chlorinated aromatic compound featuring a nitroso (-NO) functional group attached to a phenoxy substituent. The nitroso group is distinct from the more common nitro (-NO₂) group, as it introduces redox activity and electrophilicity, making the compound a candidate for reactions such as diazo couplings or coordination chemistry .
Challenges in synthesizing nitroso derivatives are noted in , where attempts to reduce nitro precursors (e.g., using Raney Ni, Fe/HCl) yielded low purity or failed reactions, suggesting nitroso compounds may require specialized reducing agents or protective strategies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(4-nitrosophenoxy)- typically involves the nitration of chlorobenzene followed by the introduction of a nitrosophenoxy group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:
Nitration of Chlorobenzene: Chlorobenzene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group, forming 1-chloro-4-nitrobenzene.
Reduction to Amino Compound: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid, resulting in 1-chloro-4-aminobenzene.
Nitrosation: Finally, the amino group is converted to a nitroso group using nitrous acid, yielding Benzene, 1-chloro-4-(4-nitrosophenoxy)-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-chloro-4-(4-nitrosophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group back to an amino group.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can replace the chlorine atom under appropriate conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzene, 1-chloro-4-(4-nitrosophenoxy)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nitroso compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of pharmaceuticals that target specific biological pathways. The nitroso group can be modified to create compounds with desired therapeutic properties.
Industry: In the industrial sector, Benzene, 1-chloro-4-(4-nitrosophenoxy)- can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-(4-nitrosophenoxy)- involves its interaction with molecular targets through its nitroso and chloro groups. The nitroso group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
Key Observations:
- Nitroso vs. Nitro Groups: The nitroso group in the target compound is less stable than nitro groups, which are prevalent in herbicides like nitrofluorfen. Nitroso derivatives are prone to dimerization or oxidation, limiting their industrial use compared to nitro analogs .
- Synthetic Challenges: Nitroso compounds often require controlled conditions for synthesis, whereas nitro derivatives (e.g., 1-chloro-4-((4-nitrophenoxy)methyl)benzene) are more readily synthesized via SN2 reactions .
- Toxicity Profile: Chlorinated benzene derivatives like 1-chloro-4-(chloromethyl)benzene exhibit endocrine-disrupting effects in subacute toxicity studies .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Higher logP values for nitroso/nitro derivatives indicate significant hydrophobicity, aligning with their use in non-polar solvents or polymer matrices .
Research Findings and Challenges
- Synthetic Optimization: highlights the difficulty in reducing nitro to nitroso groups using conventional methods (e.g., Raney Ni), suggesting the need for alternative catalysts like palladium on carbon or photochemical approaches.
- Toxicity Concerns: Subacute studies on chlorinated benzenes underscore the importance of evaluating nitroso derivatives for endocrine or carcinogenic effects .
Properties
CAS No. |
73143-90-5 |
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Molecular Formula |
C12H8ClNO2 |
Molecular Weight |
233.65 g/mol |
IUPAC Name |
1-chloro-4-(4-nitrosophenoxy)benzene |
InChI |
InChI=1S/C12H8ClNO2/c13-9-1-5-11(6-2-9)16-12-7-3-10(14-15)4-8-12/h1-8H |
InChI Key |
MPUBELFDJUTMHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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